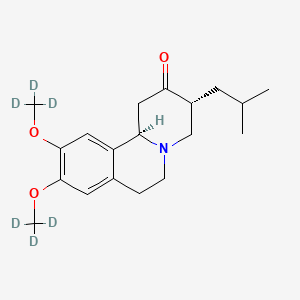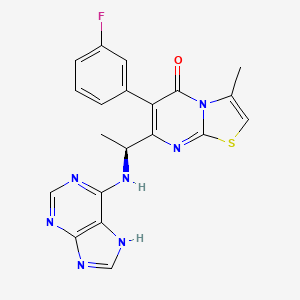
DL-TBOA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-苏氨酸-β-苄氧基天冬氨酸,通常称为DL-TBOA,是一种强效的兴奋性氨基酸转运蛋白(EAATs)抑制剂。它广泛应用于科学研究,以研究谷氨酸转运蛋白在各种生理和病理过程中的作用。 This compound以其阻断谷氨酸(一种中枢神经系统中重要的神经递质)摄取的能力而闻名,从而影响突触传递和神经元兴奋性 .
科学研究应用
DL-TBOA在科学研究中具有广泛的应用,尤其是在神经科学、药理学和癌症研究领域。它的一些关键应用包括:
神经科学: this compound用于研究谷氨酸转运蛋白在突触传递和神经元兴奋性中的作用。 .
准备方法
合成路线和反应条件
DL-TBOA是通过多步合成过程合成的,该过程涉及官能团的保护和去保护,以及关键中间体的形成最后一步是去保护氨基,得到this compound .
工业生产方法
虽然this compound的具体工业生产方法没有得到广泛的记录,但该化合物通常是在受控条件下,在专业的化学实验室中生产的。 合成过程涉及使用高纯度试剂和溶剂,以及先进的纯化技术,以确保最终产品符合要求的规格 .
化学反应分析
反应类型
DL-TBOA主要由于存在氨基和羧基等反应性官能团而发生取代反应。 它也可以参与酯化和酰胺化反应 .
常用试剂和条件
合成和修饰this compound中常用的试剂包括保护剂,如叔丁氧羰基(Boc)和苄基氯甲酸酯,以及去保护剂,如三氟乙酸。 反应通常在温和条件下进行,以防止化合物降解 .
主要形成的产物
This compound反应形成的主要产物包括各种受保护和去保护的中间体,以及具有修饰官能团的衍生物。 这些产物通常用于进一步研究,以探索该化合物的构效关系 .
作用机制
DL-TBOA通过竞争性抑制兴奋性氨基酸转运蛋白发挥作用,特别是EAAT1、EAAT2和EAAT3。通过阻断谷氨酸的摄取,this compound会增加这种神经递质的细胞外浓度,从而导致突触传递增强和神经元兴奋性增强。 这种机制在研究谷氨酸转运蛋白在各种生理和病理过程中的作用方面特别有用 .
相似化合物的比较
DL-TBOA通常与其他谷氨酸转运蛋白抑制剂进行比较,如L-反式-吡咯烷-2,4-二羧酸酯(t-2,4-PDC)。虽然这两种化合物都抑制谷氨酸的摄取,但this compound对EAATs更有效,选择性更高。 与t-2,4-PDC不同,this compound不会被谷氨酸载体转运,这使其成为研究谷氨酸转运蛋白在突触传递中的作用的更有效工具 .
类似化合物
L-反式-吡咯烷-2,4-二羧酸酯(t-2,4-PDC): 谷氨酸转运蛋白的底物抑制剂,比this compound弱.
二氢卡因酸: EAAT2的选择性抑制剂,比this compound弱.
UCPH-101: EAAT1的选择性抑制剂,用于研究以区分各种EAAT亚型的作用.
This compound独特的特性和高效使其成为科学研究中宝贵的工具,尤其是在研究谷氨酸转运蛋白及其在各种生理和病理过程中的作用方面。
属性
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 |
Source


|
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 |
Source


|
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of DL-TBOA?
A1: this compound primarily targets excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating extracellular glutamate levels in the central nervous system by transporting it into surrounding glial cells, thereby terminating glutamatergic synaptic transmission.
Q2: How does this compound interact with EAATs?
A2: this compound acts as a competitive, non-transported blocker of EAATs []. It binds to the transporter's substrate binding site, preventing glutamate from binding and being transported. Unlike some inhibitors, this compound does not induce transporter-mediated currents or heteroexchange with intracellular glutamate [].
Q3: What are the downstream effects of inhibiting EAATs with this compound?
A3: Inhibiting EAATs with this compound leads to an accumulation of glutamate in the extracellular space [, ]. This can have various consequences, including:
- Enhanced activation of extrasynaptic glutamate receptors: Elevated glutamate levels can lead to prolonged activation of both synaptic and extrasynaptic NMDA and AMPA receptors, contributing to neuronal excitability and potentially excitotoxicity [, ].
- Modulation of synaptic plasticity: this compound has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, highlighting its influence on synaptic plasticity mechanisms [, ].
- Altered neuronal network activity: By disrupting glutamate homeostasis, this compound can induce abnormal neuronal activity patterns, such as slow network oscillations (SNOs) in the developing hippocampus and paroxysmal hyperactivity in the prefrontal cortex of AD mouse models [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H15NO5, and its molecular weight is 253.25 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.
Q5: Is this compound chemically stable, and how does its stability compare to other EAAT inhibitors?
A5: this compound demonstrates higher chemical stability compared to its benzoyl analog, Threo-Beta-Benzoyloxyaspartate (TBzOAsp) []. This improved stability is attributed to the replacement of the labile ester bond in TBzOAsp with a more stable ether linkage in this compound.
Q6: Does this compound have any known catalytic properties?
A6: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding and inhibiting EAATs, not catalyzing chemical reactions.
Q7: Have computational methods been used to study this compound and its interactions with EAATs?
A7: Yes, computational chemistry and modeling techniques, including molecular docking, have been employed to investigate the binding interactions between this compound and EAATs []. These studies help elucidate the structural basis of this compound's inhibitory potency and selectivity.
Q8: How do structural modifications of this compound affect its activity and selectivity for different EAAT subtypes?
A8: Research on novel L-TBOA analogs with substitutions on the benzene ring has shown that these modifications significantly influence their potency and selectivity for EAAT subtypes []. For instance, TFB-TBOA, with a trifluoromethylbenzoylamino group, displayed significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA []. These findings underscore the importance of SAR studies in optimizing this compound derivatives for targeted therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











